![molecular formula C5H3F3N2OS B189693 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide CAS No. 360-31-6](/img/structure/B189693.png)
2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide, also known as TFAA, is a chemical compound that has been widely used in scientific research. TFAA is a versatile reagent that can be used in various organic reactions, and it has been found to have several unique properties that make it an ideal choice for certain applications.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide involves the activation of the carbonyl group by the trifluoroacetyl moiety. This activation enhances the electrophilicity of the carbonyl group, making it more reactive towards nucleophiles. The thiazole moiety of 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide can also act as a nucleophile, leading to the formation of thiazolylacetamide derivatives.
Biochemical and Physiological Effects:
2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has also been found to inhibit the growth of several cancer cell lines, possibly through the induction of apoptosis. In addition, 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a stable and easy-to-handle reagent that can be stored for long periods of time. 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide is also relatively inexpensive and readily available from commercial sources. However, 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has some limitations as well. It can be toxic and corrosive, and it should be handled with care. In addition, 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide may not be suitable for certain reactions or applications due to its unique properties.
Future Directions
There are several future directions for research on 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide. One area of interest is the development of new synthetic methods for 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide and its derivatives. Another area of interest is the investigation of the mechanism of action of 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide and its potential therapeutic applications. 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide could also be used as a starting material for the synthesis of novel biologically active compounds. Finally, the toxicity and environmental impact of 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide should be studied in more detail to ensure its safe use in scientific research.
Scientific Research Applications
2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has been widely used in scientific research due to its unique properties. It can be used as a reagent in various organic reactions, such as acylation, amidation, and esterification. 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has also been used as a derivatizing agent for the analysis of amino acids, peptides, and other biomolecules. In addition, 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has been used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
properties
CAS RN |
360-31-6 |
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Product Name |
2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide |
Molecular Formula |
C5H3F3N2OS |
Molecular Weight |
196.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)3(11)10-4-9-1-2-12-4/h1-2H,(H,9,10,11) |
InChI Key |
WLPJORSRYZSOSK-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)C(F)(F)F |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C(F)(F)F |
Other CAS RN |
360-31-6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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